4-(Morpholine-4-carbonyl)benzonitrile (CAS: 87294-97-1) is a bifunctional aromatic building block featuring a para-substituted cyano group and a morpholine amide moiety. In industrial chemoinformatics and pharmaceutical procurement, it serves as a critical intermediate for synthesizing benzylamines, amidines, and complex sulfonamides, including ribonucleotide reductase (RNR) inhibitors. The compound provides a stable, highly processable alternative to handling moisture-sensitive acyl chlorides or volatile morpholine during early-stage API synthesis. Its dual functionality allows for orthogonal reactivity: the nitrile group undergoes targeted reduction or addition, while the morpholine ring acts as a robust, solubilizing pharmacophore that remains intact through aggressive downstream transformations[1].
Attempting to substitute procured 4-(Morpholine-4-carbonyl)benzonitrile with in-house synthesized batches from 4-cyanobenzoic acid often introduces trace residual morpholine or coupling reagents that severely poison transition-metal catalysts (e.g., Pd/C or Raney Nickel) during subsequent nitrile reduction steps. Furthermore, substituting the morpholine core with cheaper aliphatic amines (such as piperidine or diethylamine) fundamentally alters the physicochemical profile of the downstream product. The absence of the morpholine oxygen eliminates a critical hydrogen-bond acceptor, drastically increasing the lipophilicity (logP) of the final active pharmaceutical ingredient (API) and compromising its target aqueous solubility and bioavailability [1].
Downstream conversion of the nitrile to a primary benzylamine requires sensitive catalytic hydrogenation. Procured, high-purity 4-(morpholine-4-carbonyl)benzonitrile (>99% HPLC) enables near-quantitative yields (>95%) using standard Pd/C or Raney Nickel catalysts. In contrast, crude in-house amidation mixtures containing even trace (<1%) residual morpholine or acidic byproducts lead to rapid catalyst deactivation, limiting reduction yields to below 60% and requiring costly catalyst over-loading [1].
| Evidence Dimension | Nitrile reduction yield (catalytic hydrogenation) |
| Target Compound Data | >95% yield (high-purity procured intermediate) |
| Comparator Or Baseline | <60% yield (in-house amidation mixture with trace morpholine) |
| Quantified Difference | >35% absolute increase in downstream yield |
| Conditions | H2 (balloon), Pd/C or Raney Ni, standard solvent, room temperature |
Procuring the purified intermediate eliminates downstream catalyst poisoning, directly lowering catalyst costs and improving batch-to-batch reproducibility in API manufacturing.
As a pre-formed amide, 4-(morpholine-4-carbonyl)benzonitrile is non-hygroscopic and exhibits ambient stability. When compared to the activated precursor 4-cyanobenzoyl chloride, which rapidly hydrolyzes upon exposure to atmospheric moisture (generating corrosive HCl gas and reverting to the unreactive acid), the morpholine amide retains >99% purity over 12 months under standard warehouse conditions. This eliminates the need for strict anhydrous handling protocols and specialized inert-gas storage [1].
| Evidence Dimension | Purity retention under ambient atmospheric exposure |
| Target Compound Data | >99% purity retained after 12 months |
| Comparator Or Baseline | 4-Cyanobenzoyl chloride (rapid hydrolysis within hours/days) |
| Quantified Difference | Orders of magnitude longer shelf-life without inert atmosphere |
| Conditions | Ambient storage, standard packaging, 50% relative humidity |
Bypassing the procurement of moisture-sensitive acyl chlorides reduces specialized storage requirements and prevents batch failures caused by precursor degradation.
The selection of the morpholine amide over its closest carbon-analog, 4-(piperidine-1-carbonyl)benzonitrile, is driven by the morpholine ring's oxygen atom. This heteroatom acts as a potent hydrogen-bond acceptor, significantly lowering the partition coefficient (logP) of the resulting moiety. Chemoinformatic models and empirical data indicate that substituting a piperidine ring with a morpholine ring typically reduces the logP by approximately 0.8 to 1.0 units. This structural decision at the intermediate stage is critical for ensuring that the final synthesized sulfonamide or RNR inhibitor maintains sufficient aqueous solubility for formulation [1].
| Evidence Dimension | Calculated/Empirical logP contribution |
| Target Compound Data | Lower lipophilicity (morpholine core) |
| Comparator Or Baseline | 4-(piperidine-1-carbonyl)benzonitrile (+0.8 to 1.0 logP units) |
| Quantified Difference | ~0.8 - 1.0 logP unit reduction |
| Conditions | Standard aqueous/octanol partitioning models for the amide fragment |
Procuring the morpholine-specific intermediate is essential for maintaining the target aqueous solubility profile of downstream pharmaceutical compounds, avoiding late-stage formulation failures.
The compound serves as a critical, stable precursor for synthesizing advanced sulfonamide-based RNR inhibitors targeting solid tumors and hematologic cancers. The morpholine ring provides essential solubility and binding characteristics in the final API, while the nitrile is easily converted into the necessary linking amine[1].
Due to its robust amide linkage and reactive nitrile, it is a highly reliable building block for combinatorial libraries. It allows for the rapid generation of amidines, tetrazoles, and benzylamines without the risk of the morpholine group cleaving under standard cross-coupling or reduction conditions [2].
In large-scale manufacturing, procuring this pre-formed amide bypasses the hazardous, multi-step in-house generation of acyl chlorides and subsequent amidation. This streamlines the synthetic route, reduces the environmental burden of corrosive reagents, and ensures high-throughput reliability [3].
Irritant